molecular formula C20H23N5O3S2 B2815286 N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1189728-02-6

N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2815286
CAS No.: 1189728-02-6
M. Wt: 445.56
InChI Key: FVENUXCXDBJVHF-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide features a multi-component structure:

  • Acetamide backbone: Linked to a 2,4-dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • Thiazolo[4,5-d]pyrimidine core: A fused bicyclic heterocycle with a sulfur atom in the thiazole ring and nitrogen atoms in the pyrimidine ring.
  • Piperidin-1-yl substituent: A six-membered amine ring attached to the thiazolo-pyrimidine scaffold.
  • Sulfanyl bridge: Connects the acetamide moiety to the thiazolo-pyrimidine system.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-27-13-6-7-14(15(10-13)28-2)23-16(26)11-29-19-17-18(21-12-22-19)24-20(30-17)25-8-4-3-5-9-25/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVENUXCXDBJVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic ring : The 2,4-dimethoxyphenyl group contributes to its lipophilicity and ability to interact with biological targets.
  • Thiazolo-pyrimidine core : This moiety is known for various biological activities, particularly in modulating kinase activity.
  • Piperidine ring : This component enhances the compound's interaction with biological receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : In vitro studies have shown that this compound can inhibit various kinases such as CDK5/p25 and GSK-3α/β at concentrations as low as 10 µM. Compounds exhibiting more than 50% inhibition at this concentration were further tested for IC50 values across a range of concentrations .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo-pyrimidine compounds exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans. The disk diffusion method indicated significant inhibition zones for certain derivatives .
  • Anti-inflammatory Effects : Related compounds have been studied for their anti-inflammatory properties. For instance, modifications in the thiazolo-pyrimidine core have shown promise as COX-II inhibitors, which are crucial in managing inflammation .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

Assay Type Target IC50 Value (µM) Activity
Kinase InhibitionCDK5/p25<10 (active)Significant
Kinase InhibitionGSK-3α/β<10 (active)Significant
Antimicrobial ActivityStaphylococcus aureus15.62Moderate
Antimicrobial ActivityCandida albicans15.62Moderate

Case Studies

Several case studies have documented the efficacy of similar compounds in treating conditions influenced by kinase activity and inflammation:

  • Case Study on Kinase Inhibitors : A study involving derivatives of thiazolo-pyrimidine showed promising results in reducing tumor growth in xenograft models by targeting specific kinases involved in cell proliferation .
  • Antimicrobial Efficacy : A clinical evaluation demonstrated that compounds with structural similarities to this compound exhibited effective antimicrobial properties against resistant strains of bacteria .

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests several potential pharmacological applications:

Anticancer Activity

Research indicates that derivatives similar to N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide may exhibit anticancer properties. Compounds targeting the Wnt signaling pathway have shown promise in treating various cancers by inhibiting tankyrase enzymes, which are involved in the regulation of β-catenin levels .

Neuroprotective Effects

Studies on related compounds have demonstrated neuroprotective effects against neurodegenerative diseases. The piperidine moiety is known for its activity at various neurotransmitter receptors, suggesting that this compound could modulate neurochemical pathways beneficially .

Antimicrobial Properties

Compounds with thiazole and pyrimidine rings have been reported to exhibit antimicrobial activity. This suggests that this compound could be explored for its effectiveness against bacterial and fungal infections .

Table 1: Summary of Research Findings on Related Compounds

Compound NameActivity TypeMechanism of ActionReference
TCMDC-135431AnticancerInhibition of Wnt signaling pathway
DihydroalkoxybenzyloxopyrimidineAnti-HIVInhibition of HIV reverse transcriptase
5-Nitroindazole DerivativesAntichagasic/AntineoplasticCytotoxicity against cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Substituent Variations on the Phenyl Ring
  • Target Compound : 2,4-Dimethoxyphenyl group. Methoxy substituents enhance solubility due to polar oxygen atoms and may influence electronic effects (e.g., resonance donation).
  • F813-0944 (N-(2,4-dimethylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide): Features 2,4-dimethylphenyl instead of dimethoxy.
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Simpler structure with a 4-methoxyphenyl group and an aminophenylsulfanyl moiety. Lacks the thiazolo-pyrimidine core, which may limit its binding specificity compared to the target compound .
Heterocyclic Core Modifications
  • Target Compound : Thiazolo[4,5-d]pyrimidine fused ring system. This rigid structure may enhance binding affinity to kinases or other enzymes requiring planar heterocycles.
  • Oxadiazole Derivatives (e.g., 8a-n): Replace the thiazolo-pyrimidine with a 1,3,4-oxadiazole ring. Oxadiazoles are known for metabolic stability but may lack the steric bulk needed for high-affinity interactions .
  • N-(3-cyanothiophen-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide (876154-03-9): Features a thiadiazole ring and cyanothiophene group. The electron-withdrawing cyano group could alter electronic properties compared to the target compound’s methoxy substituents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C22H25N5O3S2 (estimated) ~453.6 2,4-Dimethoxyphenyl, thiazolo-pyrimidine, sulfanyl bridge, piperidine
F813-0944 C20H23N5OS2 421.55 2,4-Dimethylphenyl, thiazolo-pyrimidine, sulfanyl bridge, piperidine
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C15H15N2O2S ~295.4 Simpler structure with aminophenylsulfanyl and 4-methoxyphenyl

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